(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid
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Overview
Description
(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . It is characterized by the presence of an imidazole ring substituted with a methyl group and a nitro group, along with an acetic acid moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Mechanism of Action
Target of Action
For instance, they have been reported to exhibit antimicrobial, antiviral, and anti-inflammatory activities
Mode of Action
Imidazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities . The nitro group in the compound may undergo reduction, which is a common mechanism of action for nitroimidazole antibiotics .
Biochemical Pathways
Imidazole derivatives have been reported to interfere with various biochemical pathways, including those involved in bacterial and viral replication, inflammation, and other cellular processes .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles due to their lipophilic nature . The presence of the acetic acid moiety may further enhance its absorption due to increased solubility.
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, it’s plausible that this compound may exert a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid. For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Preparation Methods
The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid can be compared with other imidazole derivatives, such as:
2-Methylimidazole: Lacks the nitro and acetic acid groups, making it less reactive.
4-Nitroimidazole: Lacks the methyl and acetic acid groups, affecting its chemical properties.
Imidazole-4-acetic acid: Lacks the methyl and nitro groups, altering its biological activity.
The presence of both the nitro and acetic acid groups in this compound makes it unique and provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methyl-4-nitroimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4-7-5(9(12)13)2-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTLZGISRLBDJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167354 |
Source
|
Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16230-87-8 |
Source
|
Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016230878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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